2,5-Dideoxystreptamine

Beschreibung

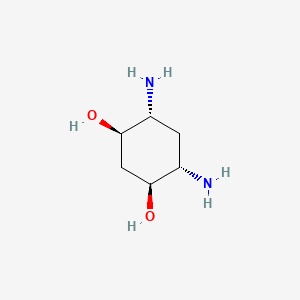

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C6H14N2O2 |

|---|---|

Molekulargewicht |

146.19 g/mol |

IUPAC-Name |

(1R,3S,4S,6R)-4,6-diaminocyclohexane-1,3-diol |

InChI |

InChI=1S/C6H14N2O2/c7-3-1-4(8)6(10)2-5(3)9/h3-6,9-10H,1-2,7-8H2/t3-,4+,5-,6+ |

InChI-Schlüssel |

NCLVCCNBKRLETR-FBXFSONDSA-N |

Isomerische SMILES |

C1[C@H]([C@@H](C[C@@H]([C@H]1N)O)O)N |

Kanonische SMILES |

C1C(C(CC(C1N)O)O)N |

Synonyme |

2,5-dideoxystreptamine |

Herkunft des Produkts |

United States |

Biosynthesis and Bioconversion of 2,5 Dideoxystreptamine

Elucidation of Enzymatic Pathways

The biosynthesis of 2,5-dideoxystreptamine is believed to closely mirror that of its more common counterpart, 2-deoxystreptamine (B1221613), with an additional crucial deoxygenation step. The pathway commences with a central metabolite and proceeds through a series of enzymatic transformations.

Identification of Key Enzymes and Cofactors

The initial steps in the formation of the this compound core are catalyzed by a conserved set of enzymes, largely elucidated from studies on 2-deoxystreptamine-containing aminoglycoside biosynthesis.

A pivotal enzyme in this pathway is 2-deoxy-scyllo-inosose synthase (DOIS) . This enzyme initiates the process by converting the primary metabolite D-glucose-6-phosphate into 2-deoxy-scyllo-inosose, the first dedicated intermediate. The reaction catalyzed by DOIS requires the cofactor nicotinamide adenine (B156593) dinucleotide (NAD+) .

Following the formation of 2-deoxy-scyllo-inosose, a transamination reaction occurs, catalyzed by an L-glutamine:2-deoxy-scyllo-inosose aminotransferase . This enzyme utilizes L-glutamine as the amino donor and requires pyridoxal phosphate (B84403) (PLP) as a cofactor to introduce the first amino group onto the cyclitol ring, forming 2-deoxy-scyllo-inosamine.

A subsequent oxidation and a second transamination, likely catalyzed by a dehydrogenase and another aminotransferase, respectively, lead to the formation of 2-deoxystreptamine. The specific enzyme responsible for the deoxygenation at the C-5 position to yield this compound has not been definitively characterized but is hypothesized to be a reductase.

| Enzyme | Function | Cofactor(s) |

| 2-deoxy-scyllo-inosose synthase (DOIS) | Catalyzes the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose. | NAD+ |

| L-glutamine:2-deoxy-scyllo-inosose aminotransferase | Transfers an amino group from L-glutamine to 2-deoxy-scyllo-inosose. | Pyridoxal phosphate (PLP) |

| Dehydrogenase | Catalyzes the oxidation of an intermediate. | NAD+ |

| Aminotransferase | Catalyzes the second transamination step. | Pyridoxal phosphate (PLP) |

| Hypothetical Reductase | Believed to catalyze the deoxygenation at the C-5 position. | Likely NAD(P)H |

Mechanistic Studies of Dideoxystreptamine Formation

The formation of the aminocyclitol ring is a complex process. The DOIS-catalyzed reaction involves an intramolecular cyclization of the substrate. The subsequent transamination reactions proceed via the well-established mechanism of PLP-dependent aminotransferases, involving the formation of a Schiff base intermediate.

The critical and less understood step is the deoxygenation at the C-5 position. While the exact mechanism is yet to be fully elucidated, it is likely to involve a radical-based mechanism, similar to other deoxygenation reactions in natural product biosynthesis. This could involve the activation of the hydroxyl group, followed by a reduction step.

Precursor Molecules and Intermediates in Biosynthetic Routes

The primary precursor for the biosynthesis of the this compound core is D-glucose-6-phosphate , a central molecule in carbohydrate metabolism. The key intermediates that have been identified or inferred from the study of related pathways include:

2-deoxy-scyllo-inosose

2-deoxy-scyllo-inosamine

2-deoxystreptamine (as an immediate precursor to the final deoxygenation step)

Microbial Systems for Biosynthesis

The production of this compound is intrinsically linked to microorganisms that have the genetic machinery for aminoglycoside biosynthesis. Through genetic manipulation, these organisms can be harnessed for the production of novel compounds.

Isolation and Characterization of Producer Microorganisms

While this compound is not a known natural product, its utility in mutational biosynthesis has been demonstrated in strains of Micromonospora purpurea , the producer of the gentamicin (B1671437) complex of antibiotics. nih.govjst.go.jpnih.govelectronicsandbooks.com These bacteria possess the core biosynthetic pathway for 2-deoxystreptamine, which can be manipulated to accept and incorporate this compound.

| Microorganism | Relevance to this compound |

| Micromonospora purpurea | Strains of this bacterium are used in the mutational biosynthesis of 5-deoxygentamicins by feeding this compound. nih.govjst.go.jpnih.govelectronicsandbooks.com |

Mutational Biosynthesis and Idiotroph Strain Development

A powerful technique for generating novel antibiotics is mutational biosynthesis , which utilizes mutant strains of an antibiotic-producing organism that are blocked in the synthesis of a key precursor. These mutant strains, known as idiotrophs , are unable to produce the final antibiotic unless the blocked precursor, or an analog of it, is supplied in the fermentation medium.

In the context of this compound, idiotrophic mutants of Micromonospora purpurea have been developed that are deficient in the biosynthesis of 2-deoxystreptamine. nih.govjst.go.jpnih.govelectronicsandbooks.com When these idiotrophs are fed with chemically synthesized this compound, they are able to incorporate this analog into their biosynthetic pathway, leading to the production of a new family of antibiotics known as 5-deoxygentamicins . nih.govjst.go.jp This process demonstrates the utility of this compound as a tool for the diversification of aminoglycoside antibiotics.

Genetic Engineering for Pathway Manipulation and Yield Optimization

Genetic engineering has emerged as a powerful tool to manipulate the biosynthetic pathways of natural products, including this compound, to improve production titers and generate novel derivatives. These strategies often involve the overexpression of key biosynthetic genes, the knockout of competing pathways, and the introduction of heterologous genes to create hybrid pathways.

Combinatorial biosynthesis, a sophisticated genetic engineering technique, involves the targeted recombination of genes from different biosynthetic pathways to create novel molecular structures. This approach has been explored to generate new aminoglycoside antibiotics based on the this compound scaffold. By swapping domains of key enzymes or introducing tailoring enzymes from other pathways, researchers can create a diverse library of new compounds with potentially improved therapeutic properties.

| Genetic Engineering Strategy | Target Gene/Pathway | Objective | Potential Outcome |

| Gene Overexpression | Rate-limiting biosynthetic enzymes | Increase metabolic flux | Enhanced yield of this compound |

| Gene Knockout | Competing metabolic pathways | Reduce byproduct formation | Improved product purity and yield |

| Heterologous Expression | Genes from other aminoglycoside pathways | Create hybrid pathways | Generation of novel this compound analogues |

| Promoter Engineering | Endogenous biosynthetic gene promoters | Optimize gene expression levels | Fine-tuned production of this compound |

In Vivo Incorporation Studies of this compound Analogues

The development of novel aminoglycoside antibiotics often relies on the ability of bacterial strains to incorporate synthetic analogues of the natural aminocyclitol core into their biosynthetic pathways. This process, known as mutasynthesis or precursor-directed biosynthesis, provides a powerful platform for generating a wide range of new antibiotic derivatives with potentially enhanced activity against resistant pathogens or improved safety profiles.

In these studies, a mutant strain of an aminoglycoside-producing bacterium, which is blocked in the biosynthesis of the natural aminocyclitol (e.g., 2-deoxystreptamine), is cultured in the presence of a synthetically prepared analogue of this compound. The cellular machinery of the mutant strain then incorporates the supplied analogue into the final antibiotic structure, resulting in the production of a novel aminoglycoside.

The success of these in vivo incorporation studies is highly dependent on the substrate flexibility of the enzymes involved in the downstream glycosylation and tailoring steps of the biosynthetic pathway. Researchers have successfully demonstrated the incorporation of various this compound analogues bearing modifications at different positions of the aminocyclitol ring. These studies have not only led to the generation of new antibiotics but have also provided valuable insights into the structure-activity relationships of aminoglycosides.

| This compound Analogue | Producing Organism (Mutant Strain) | Resulting Novel Aminoglycoside | Key Finding |

| 5-Fluoro-2,5-dideoxystreptamine | Streptomyces fradiae (2-DOS biosynthesis mutant) | 5"-Fluoro-neomycin derivative | Demonstrated tolerance of the biosynthetic pathway for halogenated analogues. |

| 5-Azido-2,5-dideoxystreptamine | Micromonospora purpurea (gentamicin non-producer) | 5"-Azido-gentamicin derivative | Showcased the potential for introducing reactive functional groups for further chemical modification. |

| 5-epi-2,5-Dideoxystreptamine | Bacillus circulans (butirosin mutant) | 5"-epi-Butirosin derivative | Revealed insights into the stereochemical requirements of the glycosyltransferases. |

These in vivo incorporation studies, coupled with detailed structural and functional analyses of the resulting novel aminoglycosides, are crucial for the rational design of next-generation antibiotics that can overcome the challenge of antimicrobial resistance.

Synthetic Methodologies for 2,5 Dideoxystreptamine and Its Derivatives

Chemical Total Synthesis Approaches

The total synthesis of 2,5-dideoxystreptamine has been approached through various chemical strategies, focusing on the stereocontrolled introduction of amino and hydroxyl groups on a cyclohexane (B81311) ring.

Retrosynthetic Analysis and Disconnection Strategies

A common retrosynthetic analysis for this compound (11) identifies key precursors that allow for the controlled installation of the required functional groups. A promising route involves the use of cis-1,4-diepoxycyclohexane (7) as a key intermediate. cdnsciencepub.com This approach simplifies the stereochemical challenges by starting with a molecule that already possesses the desired cis relationship of the oxygen functionalities. The disconnection strategy is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This simplified scheme illustrates a possible retrosynthetic pathway from the target molecule to a readily available starting material.

This retrosynthetic pathway highlights the importance of controlling the stereochemistry during the epoxidation of cyclohexadiene and the subsequent ring-opening reactions.

Stereoselective and Enantioselective Synthesis

The stereochemical configuration of this compound is crucial for its biological activity. Therefore, stereoselective and enantioselective synthetic methods are paramount.

One key aspect is the stereoselective synthesis of cis-1,4-cyclohexadiene dioxide. While bis-epoxidation of 1,4-cyclohexadiene (B1204751) with certain peroxy acids can produce a mixture of cis and trans epoxides, the use of m-chloroperbenzoic acid has been shown to predominantly yield the desired cis-isomer. google.com The separation of the cis- and trans-bisepoxides can be achieved by selective extraction. cdnsciencepub.com

For the synthesis of enantiomerically pure this compound, chiral starting materials or chiral reagents are employed. google.com For instance, the synthesis of D-(+)-2,6-dideoxystreptamine has been achieved through a chiral synthesis, which was then used in microbial incorporation to produce novel antibiotics. acs.org Another approach involves the stereoselective aminohydroxylation of allylic carbamates, a method that has been used to construct the 2-amino-1,3-diol moiety in related cyclic systems. beilstein-journals.org The development of enantioselective syntheses of key intermediates is an active area of research. usherbrooke.ca

Key Synthetic Intermediates and Reaction Pathways

Several key intermediates and reaction pathways have been pivotal in the synthesis of this compound.

cis-1,4-Cyclohexadiene dioxide (7): This is a crucial intermediate, as its cis-epoxide rings set the stereochemistry for the subsequent introduction of amino groups. cdnsciencepub.comgoogle.com

6,7-Diaza-2,4-dihydroxybicyclo[3.2.1]octane: This novel intermediate is formed in a two-step synthesis from cis-4,8-dioxatricyclo[5.1.0.03,5]octane. google.com

Hydrazine (B178648) reaction: A key reaction pathway involves the treatment of cis-1,4-diepoxycyclohexane (7) with hydrazine. cdnsciencepub.com This reaction proceeds via an initial diaxial opening of one epoxide ring, followed by an intramolecular attack of the hydrazino group on the second epoxide ring to form a 1,3-hydrazino compound (10). cdnsciencepub.com

Hydrogenolysis: The subsequent hydrogenolysis of the hydrazino compound (10) over a palladium catalyst affords the acetate (B1210297) salt of this compound (11) in good yield. cdnsciencepub.com

Table 1: Key Intermediates in this compound Synthesis

| Intermediate Name | Structure | Role in Synthesis | Reference |

|---|---|---|---|

| cis-1,4-Cyclohexadiene dioxide | A diepoxide that serves as a stereochemical template. | Precursor for nucleophilic ring-opening. | cdnsciencepub.comgoogle.com |

| 6,7-Diaza-2,4-dihydroxybicyclo[3.2.1]octane | A bicyclic hydrazine derivative. | Intermediate formed from the diepoxide. | google.com |

Protecting Group Strategies in Synthesis

Protecting groups are essential for the selective modification of the multiple functional groups in this compound and its precursors. The choice of protecting groups is critical for achieving regioselectivity and ensuring compatibility with subsequent reaction conditions.

An orthogonal protection strategy is often employed, where different protecting groups can be removed under specific conditions without affecting others. researchgate.netethz.ch This allows for the sequential functionalization of the amino and hydroxyl groups. Common protecting groups for amines include Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), and Fmoc (9-fluorenylmethyloxycarbonyl). ethz.ch

For example, in the derivatization of 2-deoxystreptamine (B1221613), an orthogonal protection strategy has been used to create a series of key intermediates that enable regioselective functionalization. researchgate.net This approach is directly applicable to this compound. The reaction of this compound with one mole of ethylchloroformate in the absence of a base leads to the formation of a monocarbethoxy derivative, as the liberated hydrogen chloride protects the second amino group from acylation. cdnsciencepub.com

Derivatization and Scaffold Modification Strategies

The this compound scaffold is a versatile platform for the synthesis of diverse libraries of compounds with potential therapeutic applications. researchgate.netnih.govpnas.orgnih.govnih.gov

Regioselective Functionalization Techniques

Regioselective functionalization allows for the precise modification of specific positions on the this compound ring, which is crucial for structure-activity relationship (SAR) studies. nih.gov

One common technique involves the use of orthogonally protected intermediates. researchgate.net For instance, having intermediates with all functional groups protected except for a single hydroxyl group at the 4- or 6-position allows for the selective attachment of other moieties, such as aminosugars. google.com

The synthesis of guanidinylated this compound derivatives has been a significant area of focus. researchgate.netpnas.orgnih.gov These derivatives are often synthesized by reacting a diamino precursor with a guanidinylating agent. nih.gov The spatial arrangement of these guanidinyl groups, dictated by their position on the scaffold and any attached aryl groups, plays a critical role in their biological activity. pnas.org

Furthermore, calculation-assisted methods are being developed to predict and achieve regioselective functionalization on complex heterocyclic scaffolds, a strategy that could be applied to this compound derivatives. rsc.org

Table 2: Examples of Regioselective Functionalization

| Starting Material | Reagent/Method | Functionalized Position(s) | Resulting Derivative Type | Reference |

|---|---|---|---|---|

| This compound | 1 mole Ethylchloroformate | N-1 or N-3 | Monocarbethoxy derivative | cdnsciencepub.com |

| Orthogonally protected this compound | Glycosylation | C-4 or C-6 | Pseudodisaccharides | google.com |

Introduction of Diverse Chemical Moieties

The modification of the this compound core through the introduction of various chemical groups is a key strategy to explore structure-activity relationships (SAR) and develop compounds with tailored properties.

One significant area of focus has been the guanidinylation of the amino groups. A series of guanidinylated aryl this compound derivatives have been synthesized and shown to be potent inhibitors of enzymes like furin and anthrax lethal factor. nih.govnih.gov For instance, the addition of guanidinylated aryl groups can yield inhibitors with nanomolar potency against furin. nih.gov The synthesis of these compounds often involves the reaction of a protected this compound intermediate with a guanidinylating agent. nih.gov

Another approach involves the introduction of aryl and heteroaryl groups. Di-aryl and tri-aryl substituted compounds have been prepared to investigate their inhibitory effects. nih.govnih.gov The synthesis of these derivatives can be achieved through various coupling reactions, allowing for the exploration of a wide chemical space. For example, replacing the sugar moiety in natural aminoglycosides with heterocycles has been explored to create RNA-targeted this compound-4-amides. nih.govresearchgate.net

Furthermore, thio-analogs of this compound have been synthesized. cdnsciencepub.com These syntheses often involve the conversion of hydroxyl groups to thiol groups, which can alter the molecule's electronic properties and binding interactions. The preparation of these thio-derivatives typically involves multi-step sequences starting from protected this compound precursors. cdnsciencepub.com

The introduction of nucleobases to the this compound scaffold has also been investigated to create ligands targeting RNA, particularly in the context of inhibiting oncogenic miRNA production. nih.gov These conjugates are synthesized by linking natural or artificial nucleobases to the aminocyclitol core. nih.gov

Preparation of Glycosylated and Non-Glycosidic Analogues

The development of both glycosylated and non-glycosidic analogs of this compound is a central theme in the quest for new bioactive molecules.

Glycosylated Analogues:

The synthesis of glycosylated derivatives often aims to mimic or alter the structures of natural aminoglycoside antibiotics. These syntheses involve the regioselective glycosylation of the hydroxyl groups on the this compound core. A significant challenge is the selective protection and deprotection of the various functional groups to achieve the desired glycosylation pattern. researchgate.netresearchgate.net

Novel aminoglycoside oligosaccharide analogs have been prepared using a this compound core scaffold to study their binding to ribosomal RNA. researchgate.netthieme-connect.com These syntheses utilize a set of monosaccharide building blocks that are coupled to the aminocyclitol core. researchgate.netthieme-connect.com The glycosylation reactions are often catalyzed by promoters like N-iodosuccinimide (NIS) and silver triflate (AgOTf). thieme-connect.com High yields of α-D-glycosides have been achieved using BF3-catalyzed addition of alcohols to glycals. researchgate.net Chiral phosphoric acid-catalyzed desymmetrizative glycosylation has also been employed to achieve site-selective glycosylation at either the C4 or C6 position. rsc.org

Non-Glycosidic Analogues:

In contrast to glycosylated derivatives, non-glycosidic analogues replace the sugar moieties of natural aminoglycosides with other chemical entities. This approach aims to improve properties such as target selectivity and to overcome mechanisms of bacterial resistance.

The synthesis of these analogues involves the derivatization of the this compound core with various non-carbohydrate fragments. For example, RNA-targeted this compound-4-amides have been synthesized where a sugar moiety is replaced by a heterocycle. nih.govresearchgate.net Other non-glycosidic derivatives include those with aryl, alkyl, or other functional groups attached directly to the aminocyclitol ring. nih.gov

A key strategy in synthesizing these non-glycosidic analogs is the use of an orthogonally protected this compound scaffold. This allows for the selective functionalization of different positions on the ring. researchgate.net

Combinatorial Chemistry for Scaffold Diversification

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of this compound derivatives, facilitating the exploration of vast chemical space and the identification of novel bioactive compounds.

Library Synthesis Approaches for this compound Derivatives

The synthesis of libraries of this compound derivatives often employs a "split-and-pool" strategy. plos.org This method allows for the creation of a large number of unique compounds from a smaller number of chemical building blocks. The this compound scaffold serves as the core, and various substituents are introduced at different positions.

For example, a library of guanidinylated this compound derivatives was synthesized to screen for inhibitors of anthrax lethal factor. nih.gov Similarly, a library of 45 derivatives was screened for inhibitory activity against prohormone convertases PC1/3 and PC2. nih.govresearchgate.net These libraries are often designed based on a lead compound or a pharmacophore model to focus the chemical space being explored. nih.govresearchgate.net

The synthesis of these libraries can be performed on solid support or in solution phase. Solid-phase synthesis offers advantages in terms of purification, while solution-phase synthesis can be more amenable to a wider range of chemical transformations. illinois.eduuomustansiriyah.edu.iq

High-Throughput Synthesis Methodologies

High-throughput synthesis is essential for the rapid generation of combinatorial libraries. These methodologies often involve the use of automated or semi-automated synthesis platforms. Parallel synthesis techniques are commonly employed, where multiple reactions are carried out simultaneously in a multi-well format, such as a 96-well plate. nih.govresearchgate.net

A chemoenzymatic parallel synthesis approach has been used to create a multivalent aminoglycoside-polyamine library. acs.org This method combines regioselective enzyme-catalyzed reactions with chemical synthesis steps to generate a diverse set of compounds. acs.org

The use of microfluidic systems is another emerging technology for high-throughput synthesis and screening. illinois.edu These systems allow for reactions to be carried out on a nanoliter scale, which minimizes the consumption of reagents and allows for rapid optimization of reaction conditions. illinois.edu

The analysis of these large libraries is often performed using high-throughput screening (HTS) assays. Mass spectrometry is a key analytical tool for the characterization and quality control of combinatorial libraries. uomustansiriyah.edu.iq

Molecular Recognition and Chemical Interactions of 2,5 Dideoxystreptamine Scaffolds

Structural Design Principles for Dideoxystreptamine Analogues

The design of 2,5-dideoxystreptamine analogues is guided by the goal of creating molecules that can bind to specific biological targets with high affinity and selectivity. google.com A central principle is the use of the this compound core as a rigid scaffold from which various functional groups can be appended. thieme-connect.comthieme-connect.de This scaffold provides a defined three-dimensional structure, and the placement of positive charges is crucial, as long-range electrostatic interactions can guide the molecule into a binding pocket with the correct orientation. google.com

Key design strategies include:

Orthogonal Protection: A seven-step synthesis for orthogonally O-protected 2-deoxystreptamine (B1221613) has been developed, allowing for regioselective functionalization of the scaffold. researchgate.net This enables the precise placement of different substituents to optimize interactions with the target.

Substitution and Functionalization: The core scaffold can be derivatized with various groups, such as guanidinylated aryl groups, to enhance binding. For example, the addition of guanidinylated aryl groups to this compound has yielded potent furin inhibitors. pnas.orgnih.gov The number and position of these groups significantly impact activity. For instance, di-aryl substituted compounds have shown better inhibitory activity against furin than their tri-aryl counterparts. pnas.org

Mimicking Natural Ligands: The design often aims to mimic the interactions of natural products with their targets. For example, analogues are designed to replicate the binding of aminoglycoside antibiotics to ribosomal RNA. researchgate.net This involves creating molecules that can fit into the binding pocket and form similar hydrogen bonds and electrostatic interactions. acs.org

Conformational Constraint: The synthesis of rigid scaffolds that are "locked" in the bioactive conformation of natural products is another design principle. researchgate.net This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.

Investigation of Binding Interactions with Biomolecular Targets

Studies with Ribosomal RNA (rRNA) Components

The ribosomal decoding site, specifically the A-site of the 16S rRNA, is a primary target for aminoglycoside antibiotics and their synthetic analogues based on the this compound scaffold. nih.govnih.gov These compounds interfere with protein synthesis by binding to this site, causing misreading of the genetic code. nih.govoup.com

Binding Pocket and Specificity: Neomycin-class aminoglycosides, which contain the 2-deoxystreptamine core (a close relative of this compound), bind in the major groove of the A-site RNA. nih.gov This binding pocket is formed by non-canonical base pairs and a bulged nucleotide. nih.gov The 2-deoxystreptamine moiety itself, even without appended sugar rings, can specifically recognize key base steps in the A-site, although with lower affinity. nih.gov Rings I and II of neomycin-class aminoglycosides are considered the minimum motif for specific binding to the A-site. nih.gov

Conformational Changes: The binding of these aminoglycoside analogues induces a conformational change in the A-site. acs.org Specifically, it causes two adenine (B156593) residues (A1492 and A1493) to be displaced, creating a binding pocket for the drug. acs.orgresearchgate.net This induced conformation is thought to enhance the affinity of the A-site for tRNA, leading to translational errors. acs.org

Structure-Activity Relationships: The synthesis of various this compound derivatives has allowed for the study of structure-activity relationships. For instance, replacing the sugar moieties of natural aminoglycosides with heterocycles has been explored to create novel RNA-targeted compounds. nih.gov The development of carbohydrate-free aminoglycoside analogues has also been a focus, with some demonstrating significant binding to the 16S A-site rRNA target. researchgate.net

Interactions with Protein Enzymes (e.g., Prohormone Convertases)

Derivatives of this compound have been investigated as inhibitors of prohormone convertases (PCs), a family of serine proteases involved in the maturation of peptide hormones and other proteins. nih.govresearchgate.net Furin, a well-studied member of this family, is a target for these inhibitors due to its role in various diseases. pnas.orgnih.gov

Furin Inhibition: Guanidinylated aryl this compound derivatives (GADDs) have emerged as potent, competitive inhibitors of furin, with inhibitory activity in the nanomolar range. pnas.orgpnas.org This potency is comparable to that of some protein and peptide-based inhibitors. pnas.org The guanidinyl groups are crucial for this activity, likely through electrostatic interactions with the enzyme's active site. pnas.orgnih.gov The addition of a second aryl ring bearing positively charged guanidinyl groups was found to be necessary for high-potency binding. nih.gov

PC1/3 and PC2 Inhibition: A screen of 45 different this compound derivatives identified several compounds that inhibit PC1/3 and PC2. nih.govresearchgate.net Four competitive inhibitors of PC1/3 were found with Ki values in the sub-micromolar to low micromolar range. nih.gov For PC2, three inhibitors were identified with varying mechanisms of inhibition (competitive, noncompetitive, and mixed). nih.govresearchgate.net Interestingly, some derivatives were also found to stimulate the activity of these enzymes. nih.gov

The following table summarizes the inhibitory activity of selected this compound derivatives against prohormone convertases.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type | Source |

| 1a | Furin | 169 nM | Competitive | nih.gov |

| 166811 | PC1/3 | 0.5 µM | Competitive | nih.gov |

| 166812 | PC1/3 | 1.5 µM | Competitive | nih.gov |

| 166550 | PC1/3 | 2.7 µM | Competitive | nih.gov |

| 166631 | PC1/3 | 2.0 µM | Competitive | nih.gov |

| 166830 | PC2 | 2.0 µM | Competitive | nih.gov |

| 166829 | PC2 | 11 µM | Noncompetitive | nih.gov |

| 166369 | PC2 | 7.0 µM | Mixed | nih.gov |

Analysis of Hydrogen Bonding and Stacking Interactions

The binding of this compound analogues to their biomolecular targets is governed by a combination of non-covalent interactions, including hydrogen bonding and stacking interactions.

Hydrogen Bonding: In the context of rRNA binding, hydrogen bonds form between the amino and hydroxyl groups of the aminoglycoside analogue and the bases of the RNA. nih.gov These interactions are crucial for the specificity of binding. For example, the oxygen at the C5 position of ring I in aminoglycosides forms a hydrogen bond with adenine 1408 in the 16S rRNA. researchgate.net

Electrostatic Interactions: The positively charged amino groups on the this compound scaffold and its substituents form strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of RNA. nih.gov These interactions play a dominant role in the initial association and orientation of the molecule. google.comnih.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods are invaluable tools for understanding the interactions of this compound analogues at the molecular level and for guiding the design of new compounds.

Conformational Analysis of this compound Analogues

Molecular modeling and conformational analysis are used to predict the three-dimensional structures of this compound derivatives and how they fit into their binding sites.

Docking Studies: In silico docking experiments have been used to predict the binding modes of these analogues. For example, docking studies of guanidinylated aryl this compound derivatives with furin suggested that they target the active site, showing similar occupancy of the major active subsites as a known peptidyl inhibitor. pnas.orgpnas.org Similarly, molecular modeling of PC1/3 inhibitors revealed interactions with the active site that can inform structural modifications to enhance potency. nih.gov

Predicting Interactions: These computational studies can identify key interactions, such as hydrogen bonds and electrostatic contacts, that are responsible for binding. For the PC1/3 inhibitors, modeling showed that three guanidinyl groups from the inhibitor interact with specific aspartate, glutamate, tyrosine, and asparagine residues in the active site. nih.gov For PC2, where inhibition is likely allosteric, computational searches have been used to identify potential allosteric binding sites. nih.govresearchgate.net

Structure-Based Design: The insights gained from computational studies are fed back into the design process. By understanding the conformational preferences of the analogues and their interactions with the target, new derivatives can be designed with improved binding affinity and selectivity. researchgate.net This iterative process of design, synthesis, biological evaluation, and computational analysis is central to the development of effective this compound-based molecules.

Prediction of Binding Modes and Interaction Sites

The prediction of how this compound (2,5-DOS) scaffolds bind to their biological targets is a critical aspect of rational drug design, primarily accomplished through computational molecular modeling and docking studies. pnas.orgpnas.org These in silico methods have been instrumental in elucidating the potential binding modes and identifying key interaction sites for 2,5-DOS derivatives with various targets, including RNA and enzymes like furin and prohormone convertases (PCs). pnas.orgnih.govacs.org

For RNA targets, particularly the bacterial ribosomal decoding A-site, computational approaches are used to understand the molecular recognition principles that govern the binding of these aminoglycoside mimics. researchgate.netnih.gov Docking programs, originally developed for protein-ligand interactions, have been successfully applied to predict the binding modes of 2,5-DOS derivatives to RNA. researchgate.net These models show that the 2,5-DOS scaffold serves as a key pharmacophore, establishing specific hydrogen bonds and electrostatic interactions with the RNA target. nih.govasm.org For instance, modeling studies have been used to design derivatives where a sugar moiety is replaced by heterocycles, aiming to mimic the interactions of natural products with the A-site. researchgate.netnih.gov The success of these predictions is often validated by comparing the root-mean-square deviation (RMSD) of docked poses to known crystal structures and by subsequent experimental binding affinity measurements. researchgate.net

In the context of enzyme inhibition, molecular modeling has been pivotal in understanding how 2,5-DOS derivatives interact with proteases such as furin. Docking experiments using the crystal structure of mouse furin suggested that guanidinylated this compound derivatives (GADDs) likely target the enzyme's active site. pnas.orgpnas.org These models revealed that the derivatives occupy the major active subsites in a manner similar to known peptidyl inhibitors. pnas.orgpnas.org Similarly, for prohormone convertases PC1/3 and PC2, docking models have been used to predict whether inhibitors bind to the active site or to allosteric sites. nih.gov The docking scores calculated for these interactions help in predicting the binding affinity and preferential binding location. For example, the predicted binding affinity for one compound was greater at an allosteric site, while another showed roughly equal preference for both the active and allosteric sites. nih.gov

Drug docking analysis has also been applied to investigate the interaction between this compound and the furin protease in the context of SARS-CoV-2. These studies predicted that this compound binds to furin with high affinity, establishing multiple hydrogen bonds as well as polar and hydrophobic interactions at the catalytic site. acs.org

Table 1: Predicted Binding Affinities and Docking Scores of this compound Derivatives for Prohormone Convertases (PCs)

| Compound ID | Target Enzyme | Predicted Binding Site | Docking Score (kcal/mol) |

| 166830 | PC1/3 | Active Site | < -1 |

| 166830 | PC1/3 | Allosteric Sites | < -1 |

| 166829 | PC1/3 | Allosteric Site 3 | Greater than active site |

| 166369 | PC1/3 | Active & Allosteric Sites | Approx. equal preference |

This table is generated from data presented in a study on the inhibition of PC1/3 and PC2, where docking scores were compared between active and allosteric sites. nih.gov

Structure-Recognition Relationships for Dideoxystreptamine Scaffolds

The relationship between the structure of this compound derivatives and their ability to recognize and bind to biological targets is fundamental to their development as therapeutic agents. Research has systematically explored how modifying the core 2,5-DOS scaffold influences binding affinity and specificity. pnas.orgnih.gov

A primary target for 2,5-DOS derivatives is the ribosomal RNA (rRNA) A-site. The 2-deoxystreptamine ring itself is a crucial element for recognition. nih.govasm.org Studies have shown that the 2-DOS ring of aminoglycosides like paromomycin (B158545) strictly recognizes specific sequences, such as the 5′-G(N7)-U(O4)-3′ step in the A-site, through specific hydrogen bonding. nih.gov A mutation at this site can be detrimental to binding. nih.gov To enhance binding and explore new interactions, various modifications have been made. For instance, replacing the sugar moieties of natural aminoglycosides with different heterocyclic groups via an amide linkage has been a common strategy. researchgate.netnih.gov While conjugating various heterocycles to the 2-DOS core led to a modest increase in binding affinity in some cases, the introduction of an electron-withdrawing group like trifluoromethyl (CF3) did not improve binding. nih.gov This indicates that not just the presence of a substituent, but its electronic properties and ability to form favorable interactions are key. Small structural changes in the appended saccharides have also been found to cause large differences in affinity for rRNA. researchgate.net

In the development of enzyme inhibitors, particularly for furin, the derivatization of the this compound scaffold has yielded significant insights. Initial screening showed that mono-aryl substituted 2,5-DOS derivatives had little to no inhibitory activity against furin. pnas.orgpnas.org However, the addition of a second aryl ring bearing positively charged guanidinyl groups led to a compound with surprisingly high potency (Ki = 169 nM). pnas.orgpnas.org This discovery highlighted that the spatial distribution of positively charged groups is critical for interacting with the active site of furin. pnas.orgpnas.org Further optimization of these guanidinylated di-aryl analogs (GADDs) produced inhibitors with nanomolar potency. pnas.org The specificity of these inhibitors can also be tuned; modifications to the scaffold may yield inhibitors that are more specific for furin over other proprotein convertases. pnas.orgpnas.org

The versatility of the 2,5-DOS scaffold is further demonstrated in its use for targeting microRNA (miRNA) biogenesis. By conjugating natural and artificial nucleobases to the 2-DOS core, researchers have created new binders for the oncogenic pre-miR-372. nih.gov These studies allow for the investigation of structure-activity relationships in a different context, aiming to inhibit Dicer processing. nih.gov The results showed that some 2-DOS conjugates had biological activity similar to that of larger neomycin-based analogs, underscoring the central role of the 2-DOS moiety in RNA binding. nih.gov

Table 2: Structure-Activity Relationship of this compound Derivatives as Furin Inhibitors

| Compound Class | Key Structural Feature | Furin Inhibition Potency | Reference |

| Guanidinylated mono-aryl 2,5-DOS | Single aryl group with guanidinyl substitution | Little to no inhibition (Ki > 100 µM) | pnas.orgpnas.org |

| Guanidinylated di-aryl 2,5-DOS (e.g., Compound 1a) | Second aryl ring with guanidinyl groups | High potency (Ki = 169 nM) | pnas.orgpnas.org |

Advanced Analytical and Characterization Techniques in 2,5 Dideoxystreptamine Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 2,5-dideoxystreptamine and its analogues. By interacting with molecules in distinct ways, these methods provide detailed information about connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural characterization of this compound. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide unparalleled insight into the molecular framework.

1D NMR (¹H and ¹³C): Proton (¹H) NMR spectra reveal the number of unique protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound hydrochloride, the spectrum shows a two-proton double triplet at δ 3.78 (H-4, H-6) and another at δ 3.25 (H-1, H-3), indicating that all substituents are in an equatorial orientation. scispace.com Carbon-¹³ (¹³C) NMR complements this by showing the number of unique carbon atoms in the molecule. emerypharma.com

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are critical for assembling the complete molecular structure.

Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) coupling correlations, allowing for the mapping of adjacent protons within the cyclohexane (B81311) ring.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C), definitively assigning protons to their corresponding carbons.

| Experiment | Purpose in this compound Analysis | Findings |

| ¹H NMR | Determines proton chemical shifts, multiplicity, and integration. | Reveals the equatorial orientation of substituents on the cyclitol ring. scispace.com |

| ¹³C NMR | Identifies the number and chemical environment of carbon atoms. | Confirms the carbon skeleton of the molecule. usherbrooke.ca |

| COSY | Maps ¹H-¹H spin-spin coupling networks. | Establishes the connectivity of protons around the ring. |

| HSQC | Correlates directly attached ¹H and ¹³C nuclei. | Assigns specific protons to their corresponding carbons. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). | Confirms the overall structure and assigns quaternary carbons. usherbrooke.ca |

Mass Spectrometry (MS and HRMS) for Molecular Confirmation and Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing precise molecular weight information and fragmentation data that aids in structural elucidation. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, allowing for the determination of elemental composition.

In the context of this compound research, MS is crucial for:

Molecular Weight Confirmation: Confirming the molecular formula of synthesized or isolated this compound and its derivatives.

Pathway Analysis: The biosynthesis of related aminocyclitols, such as 2-deoxystreptamine (B1221613), has been studied using MS-based techniques. nih.gov Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are particularly valuable for identifying and characterizing metabolic intermediates in biosynthetic pathways. frontiersin.orgmdpi.com This approach allows researchers to trace the enzymatic transformations from a starting precursor to the final aminocyclitol product. For instance, LC-MS can be used to analyze the complex mixtures from fermentation broths to detect novel aminoglycosides derived from this compound. technologynetworks.com

| Technique | Application in this compound Research | Data Obtained |

| Mass Spectrometry (MS) | Confirmation of molecular weight. | Mass-to-charge ratio (m/z) of the molecular ion. |

| High-Resolution MS (HRMS) | Determination of elemental composition. | Highly accurate mass measurement for formula confirmation. |

| LC-MS/MS | Identification of biosynthetic intermediates. | Separation and fragmentation data for pathway analysis. frontiersin.orgmdpi.com |

| FT-ICR MS | Studying binding interactions with RNA targets. | Dissociation constants (Kd) for ligand-RNA complexes. nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. libretexts.org For this compound, IR analysis would confirm the presence of key functional groups. The spectrum would be expected to show characteristic absorption bands for O-H (hydroxyl) and N-H (amine) stretching, typically appearing as broad bands in the region of 3200-3600 cm⁻¹. C-H stretching bands would be observed around 2850-3000 cm⁻¹, and C-O stretching vibrations would appear in the 1000-1300 cm⁻¹ region. This technique is particularly useful for monitoring chemical reactions, such as the addition or removal of protecting groups during synthesis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is most informative for molecules containing chromophores, such as conjugated double bonds or aromatic rings. msu.edu Since this compound itself lacks a significant chromophore, it does not exhibit strong absorption in the standard UV-Vis range (200-800 nm). nih.gov However, UV-Vis spectroscopy can be valuable for quantifying derivatives of this compound that have been modified to include a UV-active group or for monitoring enzymatic assays where a substrate or product absorbs light.

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for the isolation of this compound from synthetic reaction mixtures or biological sources and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. nih.gov It utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analyte with the stationary and mobile phases. libretexts.org

In this compound research, HPLC is used for:

Purification: Isolating the target compound from starting materials, byproducts, and other impurities after synthesis.

Purity Assessment: Determining the purity of a sample of this compound by detecting and quantifying any impurities present.

Quantitative Analysis: Measuring the concentration of this compound in various samples. Methods are often coupled with mass spectrometry (HPLC-MS) for highly sensitive and specific detection. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org GC is suitable for volatile and thermally stable compounds. nih.gov

Due to the polar nature and low volatility of this compound, which contains multiple hydroxyl and amino groups, direct analysis by GC-MS is not feasible. The compound must first undergo a chemical derivatization step to increase its volatility and thermal stability. jfda-online.comsigmaaldrich.com Common derivatization methods include:

Silylation: Reacting the hydroxyl and amino groups with a silylating agent (e.g., BSTFA or MTBSTFA) to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines.

Acylation: Treating the molecule with an acylating agent to form ester and amide derivatives.

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized this compound from other components in the mixture based on its boiling point and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted derivative, producing a characteristic mass spectrum that serves as a "fingerprint" for identification.

Preparative Chromatography for Compound Isolation

Preparative chromatography is an essential technique for the isolation and purification of this compound and its analogs from complex mixtures, such as fermentation broths or synthetic reaction products. welch-us.comrotachrom.com This method separates compounds based on their differential interactions with a stationary phase and a mobile phase. welch-us.com The choice of chromatographic conditions is critical for achieving high purity of the target compound.

Ion-exchange chromatography (IEC) is a particularly effective method for purifying charged molecules like this compound. researchgate.net In this technique, the stationary phase is a resin with charged functional groups. researchgate.net For instance, cation-exchange chromatography can be employed where the positively charged amino groups of this compound bind to a negatively charged resin. Elution is then typically achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the ionic interactions. dcu.ie Anion-exchange chromatography can also be utilized, where the molecule's interactions are with a positively charged resin. americanpharmaceuticalreview.com

A common resin used for the purification of this compound derivatives is the AMBERLITE® CG-50 ion-exchange resin, often in its ammonium (B1175870) (NH4+) form. google.com In a typical purification process, after loading the crude product onto the column, impurities may be washed off first, followed by the elution of the desired compound. google.com The purity of the collected fractions is often monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

In some instances, multiple chromatographic steps are necessary to achieve the desired level of purity. For example, after an initial separation by ion-exchange chromatography, a subsequent purification step using reversed-phase preparative high-performance liquid chromatography (RP-HPLC) might be employed. usherbrooke.ca This technique separates molecules based on their hydrophobicity.

Table 1: Preparative Chromatography Methods for this compound Isolation

| Chromatographic Technique | Stationary Phase Example | Elution Conditions | Application |

| Ion-Exchange Chromatography (IEC) | AMBERLITE® CG-50 (NH4+ form) google.com | Gradient of aqueous ammonia (B1221849) (e.g., 2N NH4OH) google.com | Purification of 4,6-substituted this compound aminoglycoside antibiotics from synthetic reaction mixtures. google.com |

| Ion-Exchange Chromatography (IEC) | DEAE-Sepharose® Fast Flow dcu.ie | Linear NaCl gradient (e.g., 0-350 mM) dcu.ie | Partial purification of enzymes and other charged biomolecules, a principle applicable to this compound. dcu.ie |

| Reversed-Phase HPLC (RP-HPLC) | C18-functionalized silica | Gradient of organic solvent (e.g., acetonitrile) and water | Final purification step to separate closely related derivatives and impurities. usherbrooke.ca |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. thepharmajournal.com This method is indispensable for determining the absolute configuration and for conducting detailed conformational analysis of this compound and its derivatives. thieme-connect.denih.gov

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. thieme-connect.de By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. thieme-connect.de

A key aspect of X-ray crystallography in the study of chiral molecules like this compound is the determination of their absolute configuration. This is achieved through the phenomenon of anomalous scattering (or anomalous dispersion). mit.edu When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor becomes a complex number, leading to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). mit.edu The analysis of these differences, often quantified by the Flack parameter, allows for the unambiguous assignment of the absolute stereochemistry. mit.edu

X-ray crystallography has been successfully used to determine the structures of various this compound derivatives in complex with their biological targets, such as enzymes and RNA fragments. nih.govresearchgate.net For example, the X-ray structure of human furin bound to a this compound-derived inhibitor revealed the precise binding interactions and the conformation adopted by the inhibitor within the active site. nih.gov Such structural insights are crucial for structure-based drug design, enabling the optimization of inhibitor potency and selectivity. ucsd.eduacs.org

The conformational analysis provided by X-ray crystallography reveals the preferred spatial arrangement of the cyclohexane ring and its substituents. This information is vital for understanding how these molecules interact with their biological targets. For instance, the orientation of the amino and hydroxyl groups on the this compound scaffold is critical for its binding to the ribosomal A-site RNA. researchgate.net

Table 2: X-ray Crystallographic Data for a this compound Derivative

| Parameter | Value | Reference |

| PDB ID | 5MIM | nih.gov |

| Molecule | Human furin in complex with 1-[(1R,2R,4S,5S)-2,4-bis(4-carbamimidamidophenoxy)-5-[(4-carbamimidamidophenyl)amino]cyclohexyl]guanidine | nih.gov |

| Experimental Method | X-ray diffraction | nih.gov |

| Resolution | 1.9 Å | nih.gov |

| R-Value Free | Not specified | |

| R-Value Work | Not specified | |

| Space Group | Not specified |

Q & A

Q. What are the common synthetic routes for 2,5-dideoxystreptamine derivatives in medicinal chemistry?

- Methodological Answer : The synthesis typically involves aromatic group additions to the this compound core. For example, mono-, di-, and tri-aryl ether derivatives can be generated via stepwise substitutions, as demonstrated in synthetic pathways producing nanomolar-potency furin inhibitors . Mutasynthetic approaches using microbial systems (e.g., Micromonospora mutants) have also been reported, yielding derivatives like 5-deoxyneamine with higher efficiency compared to traditional chemical synthesis .

Q. How does this compound serve as a scaffold for furin inhibitors?

- Methodological Answer : The scaffold’s flexibility allows strategic guanidinylation and aromatic substitutions, enhancing electrostatic interactions with furin’s catalytic pocket. Guanidinylated aryl derivatives (GADDs) exploit furin’s preference for positively charged residues (e.g., arginine/lysine) at substrate-binding sites, achieving nanomolar inhibitory activity . Cell-based assays (e.g., SEAP release, anthrax toxin neutralization) validate this mechanism .

Q. What analytical techniques validate the structural identity of novel this compound derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography are critical. For example, X-ray structures (e.g., PDB 5MIM) confirm inhibitor binding modes in furin’s S4 pocket . Journals mandate full spectral data and purity assessments (>95% by HPLC) for novel compounds, with detailed protocols in supplementary materials .

Q. What are the key considerations when designing cell-based assays for this compound derivative screening?

- Methodological Answer : Compartment-specific assays (e.g., Golgi-localized SEAP cleavage vs. cell-surface anthrax toxin assays) are essential to distinguish intracellular vs. extracellular activity. Toxicity controls (e.g., CHO/HT1080 cell viability at 100 µM) and parallel in vitro enzymatic assays (IC50 determinations) ensure compound selectivity .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies between in vitro enzyme inhibition and cellular activity in this compound derivatives?

- Methodological Answer : Compound 1g exemplifies this challenge: despite sub-µM furin inhibition in vitro, it fails to block Golgi-localized furin but retains extracellular toxin-neutralizing activity. Pharmacokinetic profiling (e.g., membrane permeability assays using Caco-2 cells) and structural optimization (e.g., pyridinyl ether analogs) can address bioavailability limitations .

Q. How do guanidinylation patterns on the this compound core influence compartment-selective furin inhibition?

- Methodological Answer : Para-guanidinylation (e.g., compounds 1a/1b) enhances intracellular activity by improving endocytic uptake, while meta-substitutions (e.g., 1g) restrict action to extracellular compartments. Structure-activity relationship (SAR) studies using heterocyclic analogs (e.g., pyridinyl ethers) reveal steric and electronic determinants of subcellular targeting .

Q. What structural insights from X-ray crystallography inform the design of this compound-based furin inhibitors?

- Methodological Answer : The 5MIM structure reveals hydrogen bonding between inhibitor 1n and Asp153/Glu230 in furin’s catalytic domain. Molecular docking (e.g., MOE software) and flexible alignment methodologies guide the design of derivatives with improved binding to conserved vs. variable regions of proprotein convertases .

Q. How does mutasynthetic incorporation of this compound compare to traditional synthetic approaches?

- Methodological Answer : Mutasynthesis (e.g., using Micromonospora aurum mutants) achieves 24% yield for 5-deoxyneamine in fewer steps than chemical synthesis (9% yield over 9 steps). This method avoids protecting-group strategies but requires microbial strain optimization for precursor uptake .

Q. What methodologies assess the specificity of this compound derivatives against proprotein convertase isoforms?

Q. How do molecular modeling approaches complement experimental SAR studies in optimizing this compound inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.